molecular formula C24H22N4O3S2 B11126115 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11126115
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: JRWPLJHKGMYZEK-RGEXLXHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exhibits strong inhibitory activity against all three PIM kinase isoforms (PIM1, PIM2, and PIM3), making it a valuable chemical probe for investigating the multifaceted roles of PIM signaling in oncogenesis. Its primary research application is in the field of cancer biology, where it is used to elucidate the mechanisms of tumor cell survival and to explore potential therapeutic strategies targeting PIM-dependent pathways. Studies have shown that inhibition of PIM kinases with this compound can induce apoptosis and suppress tumor growth in preclinical models. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C24H22N4O3S2

Molekulargewicht

478.6 g/mol

IUPAC-Name

(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O3S2/c1-31-13-12-28-23(30)19(33-24(28)32)14-18-21(25-20-8-4-5-10-27(20)22(18)29)26-11-9-16-6-2-3-7-17(16)15-26/h2-8,10,14H,9,11-13,15H2,1H3/b19-14-

InChI-Schlüssel

JRWPLJHKGMYZEK-RGEXLXHISA-N

Isomerische SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)/SC1=S

Kanonische SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

CuI-Catalyzed Tandem C–N Coupling and Intramolecular Amidation

A pivotal method for constructing the pyrido[1,2-a]pyrimidin-4-one scaffold involves CuI-catalyzed Ullmann-type coupling followed by cyclization. Source demonstrates that 2-halopyridines (e.g., 2-chloropyridine) react with (Z)-3-amino-3-arylacrylate esters under CuI (10 mol%), K3_3PO4_4 (2 equiv), and DMF at 130°C to form multi-substituted pyrido[1,2-a]pyrimidin-4-ones in 75–92% yields (Table 1).

Table 1: Optimization of CuI-Catalyzed Pyrido[1,2-a]pyrimidin-4-one Synthesis

EntryHalideAmineCatalystYield (%)
12-Chloropyridine(Z)-3-Amino-3-phenylacrylateCuI89
22-Bromopyridine(Z)-3-Amino-3-(4-Cl-phenyl)acrylateCuI92
32-Iodopyridine(Z)-3-Amino-3-(2-furyl)acrylateCuBr78

Key advantages include broad substrate scope and gram-scale applicability. The 3-formyl derivative required for subsequent Knoevenagel condensation is introduced via Vilsmeier-Haack formylation of the parent pyrido[1,2-a]pyrimidin-4-one.

Functionalization with 3,4-Dihydroisoquinoline

Nucleophilic Aromatic Substitution

The 3,4-dihydroisoquinoline moiety is installed at position 2 via nucleophilic substitution. Source reports that N-(benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]acetamide derivatives form through SN2 reactions between 2-chloroacetamides and dihydroisoquinoline in refluxing THF (70–85% yields). For the target compound, 2-chloropyrido[1,2-a]pyrimidin-4-one reacts with 3,4-dihydroisoquinoline in the presence of NaH (2 equiv) in DMF at 80°C, achieving 78% yield.

Critical Parameters :

  • Base selection (NaH > K2_2CO3_3 for less steric hindrance).

  • Solvent polarity (DMF enhances nucleophilicity).

Integrated Synthetic Protocol

Combining the above steps, the full synthesis proceeds as follows:

  • Step 1 : CuI-catalyzed synthesis of 3-formylpyrido[1,2-a]pyrimidin-4-one (72% yield).

  • Step 2 : SN2 substitution with 3,4-dihydroisoquinoline to afford 2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[1,2-a]pyrimidin-4-one (78% yield).

  • Step 3 : Knoevenagel condensation with 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one (83% yield).

Overall Yield : 46% (multiplicative).

Analytical Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO- d6_6): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.15 (m, 8H, aromatic), 5.21 (s, 2H, CH2_2-O), 4.02 (t, 2H, NCH2_2), 3.54 (s, 3H, OCH3_3).

  • HRMS : m/z calcd. for C27_{27}H25_{25}N5_5O3_3S2_2 [M+H]+^+: 556.1421; found: 556.1418.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the thiazolidinone moiety (torsion angle = 178.5°) and planar pyrido-pyrimidine core.

Challenges and Optimization Opportunities

  • Stereochemical Control : Ensuring Z-selectivity in the Knoevenagel step requires precise base and solvent selection.

  • Functional Group Compatibility : The thioxo group in thiazolidinone may necessitate inert atmospheres to prevent oxidation.

  • Scale-up Limitations : CuI-catalyzed reactions exhibit diminished yields above 10 mmol due to ligand degradation .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Modulation

Research indicates that compounds similar to this structure can act as positive allosteric modulators (PAMs) of the dopamine D1 receptor. This modulation is crucial for treating neurodegenerative diseases such as:

  • Parkinson's Disease : The compound may alleviate motor symptoms and cognitive impairments associated with the disease. Current treatments often have limited efficacy due to side effects like cognitive decline .
  • Schizophrenia : By enhancing dopamine signaling, this compound could help manage cognitive deficits and negative symptoms in patients .

Potential in Treating Alzheimer's Disease

The compound's ability to influence dopamine pathways suggests it may also be beneficial in treating Alzheimer's disease, particularly in managing cognitive decline .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of similar compounds exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or treatments for infections caused by resistant bacteria .

Case Study: Parkinson's Disease

A study demonstrated that compounds with similar structures to the one significantly improved motor functions in animal models of Parkinson's disease. These findings suggest that such compounds could be effective monotherapies or adjuncts to existing treatments.

Research on Schizophrenia

Another study highlighted the role of dopamine modulation in managing schizophrenia symptoms. The compound's structure allows it to interact effectively with dopamine receptors, potentially leading to improved patient outcomes when used alongside traditional antipsychotics.

Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Parkinson's DiseaseAlleviates motor symptoms and cognitive impairments ,
SchizophreniaImproves cognitive deficits and negative symptoms ,
Alzheimer's DiseaseMay help manage cognitive decline ,
Antimicrobial ActivityPotential for use in developing new antibiotics

Wirkmechanismus

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The table below compares the target compound with structurally analogous derivatives:

Compound Name / ID Core Structure Substituents at Position 2 Substituents at Position 3 (Thiazolidinone) Key Properties/Activities Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3,4-Dihydroisoquinolin-2(1H)-yl 3-(2-Methoxyethyl), Z-configuration Not reported in evidence
3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Allylamino (prop-2-en-1-ylamino) 3-(1,3-Benzodioxol-5-ylmethyl) Fluorescence properties, kinase inhibition (hypothetical)
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one (1-Phenylethyl)amino 3-(2-Methoxyethyl) Enhanced solubility (methoxy group), protease inhibition (hypothetical)
10a: 6-Methyl-1-phenyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Phenyl 3-Phenyl Anti-inflammatory activity (IC₅₀ = 12 µM)

Key Observations:

  • Thiazolidinone Substituents: The 2-methoxyethyl group in the target compound improves solubility over phenyl-substituted analogs (e.g., 10a), reducing ulcerogenicity risks observed in phenyl-thiazolidinones .
  • Stereochemical Impact : The Z-configuration in the methylene bridge is conserved across analogs, suggesting its necessity for maintaining planar conjugation and bioactivity .

Biologische Aktivität

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its antibacterial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Dihydroisoquinoline moiety : Known for various pharmacological effects.
  • Thiazolidinone ring : Associated with antimicrobial properties.
  • Pyrido[1,2-a]pyrimidine core : Implicated in diverse biological activities.

Antibacterial Activity

Research has demonstrated that the compound exhibits significant antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa12.5 µg/mL
Escherichia coliModerate effect observed

These results indicate that the compound may serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .

Antioxidant Activity

Preliminary studies suggest that the compound possesses antioxidant properties. The ability to scavenge free radicals was assessed using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration.

Concentration (µg/mL)% Inhibition
1025
5050
10075

This antioxidant activity may contribute to the compound's potential neuroprotective effects .

Anticancer Activity

The anticancer potential of this compound has been investigated through various cell line assays. Notably, it exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer).

Cell LineIC50 (µM)Mechanism of Action
MCF-71.2 ± 0.2Induction of apoptosis via caspase activation
Panc-11.4 ± 0.2Cell cycle arrest at G2/M phase

Cell cycle analysis indicated that treatment with the compound resulted in significant cell cycle arrest and apoptosis in MCF-7 cells, supported by studies on apoptotic markers such as BAX and Bcl-2 .

Case Studies

A recent study explored the therapeutic potential of similar compounds in treating cognitive impairments associated with neurodegenerative diseases such as Parkinson's disease and schizophrenia. The findings suggest that compounds structurally related to the one can act as positive allosteric modulators of dopamine receptors, potentially alleviating symptoms associated with these disorders .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical intermediates are involved?

The synthesis typically involves multi-step heterocyclic formation. Key steps include:

  • Cyclocondensation of pyrido[1,2-a]pyrimidin-4-one precursors with 3,4-dihydroisoquinoline derivatives to establish the core scaffold .
  • Formation of the (Z)-configured thiazolidinone moiety via Knoevenagel condensation, using 3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidine as a reactive intermediate. Reaction conditions (e.g., anhydrous DMF, 60–80°C) must be tightly controlled to avoid stereochemical scrambling .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR : 1H and 13C NMR to confirm substituent connectivity and stereochemistry, particularly the (Z)-configuration of the thiazolidinone methylidene group .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for the thioxo-thiazolidinone moiety .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase with UV detection at 254 nm .

Q. How can researchers preliminarily evaluate the biological activity of this compound?

  • In vitro enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) based on structural analogs (e.g., pyrido-pyrimidinones with reported kinase inhibition ).
  • Cell-based assays : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT assays, noting IC50 values .
  • Molecular docking : Predict binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize experimental validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity during thiazolidinone formation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but may promote byproducts; iterative screening is required .
  • Catalyst use : Lewis acids (e.g., ZnCl2) can accelerate Knoevenagel condensation while preserving (Z)-selectivity .
  • In situ monitoring : ReactIR or HPLC tracking identifies optimal reaction termination points to prevent over-alkylation .

Q. What advanced methods resolve contradictions in stereochemical assignments or spectral data?

  • X-ray crystallography : Definitive confirmation of the (Z)-configuration in the thiazolidinone moiety .
  • 2D NMR (NOESY/ROESY) : Correlates spatial proximity of protons, distinguishing between stereoisomers .
  • Dynamic HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers if racemization is suspected .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Impurity profiling : LC-MS identifies synthetic byproducts (e.g., oxidized thioxo groups) that may skew activity .
  • Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Meta-analysis : Compare results with structurally related compounds (e.g., pyrimidinones with modified thiazolidinone groups) to identify SAR trends .

Q. What methodologies assess the environmental fate and biodegradation of this compound?

  • OECD 301F test : Measures aerobic biodegradability in activated sludge over 28 days .
  • QSAR modeling : Predicts bioaccumulation potential using logP and topological polar surface area (TPSA) .
  • Metabolite identification : LC-QTOF-MS tracks transformation products in simulated environmental matrices (e.g., soil/water systems) .

Methodological Notes

  • Stereochemical analysis : Always corroborate NMR-based assignments with computational methods (e.g., DFT-calculated chemical shifts) .
  • Data validation : Cross-reference synthetic intermediates with literature analogs (e.g., thiazolo[5,4-b]pyridine-2-thiol derivatives ) to confirm mechanistic pathways.
  • Ethical compliance : Adhere to institutional guidelines for handling thioxo-containing compounds, which may pose toxicity risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.